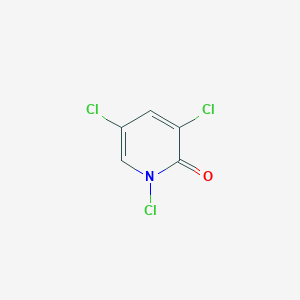

1,3,5-Trichloropyridin-2(1H)-one

CAS No.: 93111-34-3

Cat. No.: VC3936531

Molecular Formula: C5H2Cl3NO

Molecular Weight: 198.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93111-34-3 |

|---|---|

| Molecular Formula | C5H2Cl3NO |

| Molecular Weight | 198.43 g/mol |

| IUPAC Name | 1,3,5-trichloropyridin-2-one |

| Standard InChI | InChI=1S/C5H2Cl3NO/c6-3-1-4(7)5(10)9(8)2-3/h1-2H |

| Standard InChI Key | RXJZNAARKORRPY-UHFFFAOYSA-N |

| SMILES | C1=C(C(=O)N(C=C1Cl)Cl)Cl |

| Canonical SMILES | C1=C(C(=O)N(C=C1Cl)Cl)Cl |

Introduction

Structural and Molecular Characteristics

The core structure of 1,3,5-trichloropyridin-2(1H)-one consists of a pyridine ring system modified by chlorine substituents and a lactam group. The IUPAC name (1,3,5-trichloropyridin-2-one) reflects the positions of the chlorine atoms and the ketone oxygen within the lactam moiety. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 93111-34-3 | |

| Molecular Formula | C₅H₂Cl₃NO | |

| Molecular Weight | 198.43 g/mol | |

| SMILES | C1=C(C(=O)N(C=C1Cl)Cl)Cl | |

| InChIKey | RXJZNAARKORRPY-UHFFFAOYSA-N |

The presence of three electronegative chlorine atoms and the electron-withdrawing lactam group creates a highly polarized aromatic system, rendering the compound reactive toward nucleophilic and electrophilic substitution . X-ray crystallographic data for analogous trichloropyridines (e.g., 2,3,5-trichloropyridine) confirm planar ring geometries with bond lengths consistent with aromatic stabilization .

Synthesis and Preparation

While direct synthetic routes to 1,3,5-trichloropyridin-2(1H)-one are sparsely documented, analogous trichloropyridine derivatives are typically synthesized via chlorination of pyridine precursors or ring-closure reactions. A patent by describes the preparation of 3,5-dichloropyridine from 2,3,5-trichloropyridine using zinc dust and acetic acid, suggesting that selective dechlorination strategies may apply to related compounds. For 1,3,5-trichloropyridin-2(1H)-one, plausible pathways include:

-

Chlorination of Pyridinones: Treatment of 2-pyridinone derivatives with chlorinating agents (e.g., PCl₅ or SOCl₂) under controlled conditions.

-

Cyclization of Chlorinated Precursors: Formation of the lactam ring via intramolecular amidation of chlorinated amino acid derivatives.

Notably, the synthesis of 2,3,5-trichloropyridine involves acrylonitrile and chloral in the presence of copper(I) chloride , a method potentially adaptable to the target compound by incorporating oxygen-based functional groups.

Physicochemical Properties

Experimental data for 1,3,5-trichloropyridin-2(1H)-one remain limited, but inferences can be drawn from structurally related compounds:

-

Density: Estimated at ~1.7 g/cm³ based on analogs like 3,4,5-trichloropyridine-2-carboxylic acid (1.728 g/cm³) .

-

Boiling Point: Likely exceeds 300°C due to high molecular weight and polarity .

-

Solubility: Expected to be sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO).

The lactam group enhances hydrogen-bonding capacity compared to non-oxygenated trichloropyridines, influencing crystallization behavior and melting points .

Reactivity and Chemical Behavior

The compound’s reactivity is dominated by two features: chlorine substituents and the lactam moiety. Key reaction pathways include:

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient pyridine ring facilitates displacement of chlorine atoms by nucleophiles. For example, hydroxide or amine nucleophiles may replace chlorines at positions 1, 3, or 5, with regioselectivity influenced by the lactam’s electron-withdrawing effect .

Lactam Ring Reactivity

The lactam group undergoes hydrolysis under acidic or basic conditions to yield 1,3,5-trichloropyridine-2-carboxylic acid derivatives . This reactivity is critical for designing prodrugs or biodegradable materials.

Metal-Mediated Reactions

Zinc-mediated dechlorination, as demonstrated in the reduction of 2,3,5-trichloropyridine to 3,5-dichloropyridine , could selectively remove chlorine atoms from 1,3,5-trichloropyridin-2(1H)-one for functionalization.

Applications and Industrial Relevance

1,3,5-Trichloropyridin-2(1H)-one serves as a versatile intermediate in:

-

Agrochemical Synthesis: Chlorinated pyridines are precursors to herbicides and insecticides. The lactam group may enhance bioavailability or environmental persistence.

-

Pharmaceutical Chemistry: The scaffold’s polarity and hydrogen-bonding capacity make it suitable for drug design, particularly kinase inhibitors or antimicrobial agents.

-

Materials Science: Incorporation into polymers or coordination complexes for catalytic applications.

Comparison with Related Compounds

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume